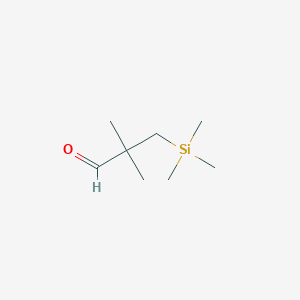![molecular formula C11H16FNO2 B13249143 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is an organic compound that features a combination of a fluoro-substituted aromatic ring and an amino alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzylamine with epichlorohydrin under basic conditions to form the corresponding epoxide intermediate. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as a secondary amine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-one.
Reduction: Formation of 1-{[(3-Fluoro-4-methoxycyclohexyl)methyl]amino}propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound’s amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The fluoro-substituted aromatic ring may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
類似化合物との比較
Similar Compounds
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethanol: Similar structure but with an ethanol moiety instead of propanol.
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}butan-2-ol: Similar structure but with a butanol moiety instead of propanol.
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluoro-substituted aromatic ring and an amino alcohol moiety allows for versatile applications in various fields.
特性
分子式 |
C11H16FNO2 |
|---|---|
分子量 |
213.25 g/mol |
IUPAC名 |
1-[(3-fluoro-4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16FNO2/c1-8(14)6-13-7-9-3-4-11(15-2)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3 |
InChIキー |
YNLISZHYGJCJIQ-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC1=CC(=C(C=C1)OC)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one](/img/structure/B13249075.png)
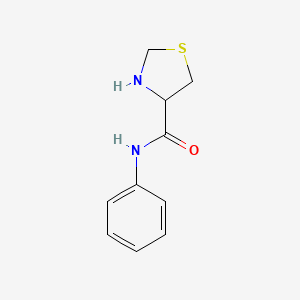
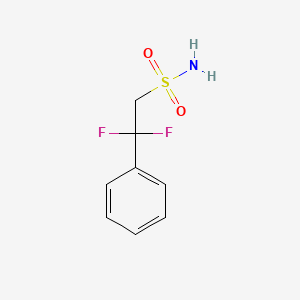
![(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13249086.png)
![2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride](/img/structure/B13249092.png)
![[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol](/img/structure/B13249098.png)

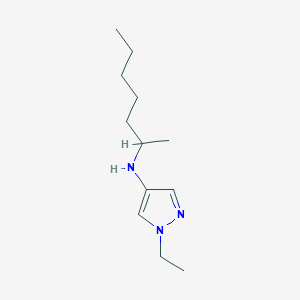

![2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13249117.png)
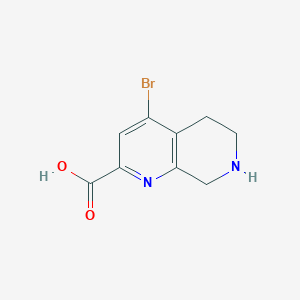
![2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13249120.png)
